4-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-1H-pyrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-7-2-1-5(3-8(7)11)6-4-13-14-9(6)12/h1-4H,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQZHSXHBMCGES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(NN=C2)N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92403-51-5 | |
| Record name | Pyrazole, 3-amino-4-(3,4-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092403515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Chemical Synthesis Strategies for 4 3,4 Dichlorophenyl 1h Pyrazol 3 Amine
Retrosynthetic Analysis of the 4-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine Structure
A retrosynthetic analysis of this compound (1) reveals several plausible disconnection points, suggesting various synthetic strategies. The core pyrazole (B372694) ring can be disconnected through several established methods for pyrazole synthesis.
A primary disconnection can be made across the N1-C5 and C3-C4 bonds, which is characteristic of the Knorr pyrazole synthesis and its variations. This approach suggests a 1,3-dicarbonyl compound or its equivalent and a hydrazine (B178648) derivative as the primary synthons. Specifically, this would lead back to a β-keto-nitrile or a β-keto-ester bearing the 3,4-dichlorophenyl group at the α-position (2) and a hydrazine source (3).
Another key disconnection can be made at the C4-aryl bond. This strategy implies the construction of the pyrazole ring first, followed by the introduction of the 3,4-dichlorophenyl group. This could be achieved via a cross-coupling reaction, such as a Suzuki or Heck coupling, on a pre-functionalized pyrazole ring (e.g., a 4-halopyrazole) (4) with a corresponding 3,4-dichlorophenylboronic acid or alkene (5).
A third approach involves disconnecting the C3-N and N1-N2 bonds, pointing towards a reaction between an α,β-unsaturated nitrile bearing the dichlorophenyl group (6) and hydrazine (3). This is a common strategy for constructing pyrazole-3-amines.
These disconnections form the basis for the synthetic strategies discussed in the following sections.
Established and Reported Synthetic Routes to this compound
While specific literature detailing the synthesis of this compound is not extensively available, established methods for the synthesis of analogous 4-aryl-1H-pyrazol-3-amines provide a clear blueprint for its preparation. These methods can be broadly categorized into multi-step approaches and one-pot reactions.
Multi-Step Synthesis Approaches for this compound
Multi-step synthesis provides a reliable and controlled pathway to the target molecule. A common and logical sequence involves the preparation of a key intermediate, which is then cyclized to form the pyrazole ring.
A plausible multi-step synthesis would commence with a starting material such as 3,4-dichlorobenzaldehyde. This can be subjected to a condensation reaction to introduce the necessary carbon framework. For instance, a Knoevenagel condensation with a compound like malononitrile (B47326) would yield an α,β-unsaturated nitrile. Subsequent reaction of this intermediate with a suitable nucleophile and further transformations could lead to a β-keto-nitrile precursor.
The crucial step in this sequence is the cyclization of a 1,3-dicarbonyl equivalent with hydrazine or a hydrazine derivative. For the synthesis of a 3-aminopyrazole (B16455), a β-keto-nitrile is an ideal precursor. The reaction with hydrazine hydrate (B1144303) would lead to the formation of the pyrazole ring with the desired amino group at the 3-position.
Table 1: Potential Reagents and Conditions for Multi-Step Synthesis
| Step | Starting Material | Reagent(s) | Product |
| 1 | 3,4-Dichlorobenzaldehyde | Malononitrile, base (e.g., piperidine) | 2-(3,4-Dichlorobenzylidene)malononitrile |
| 2 | 2-(3,4-Dichlorobenzylidene)malononitrile | Nucleophile (e.g., cyanide), followed by hydrolysis | 2-(3,4-Dichlorophenyl)-3-oxopropanenitrile |
| 3 | 2-(3,4-Dichlorophenyl)-3-oxopropanenitrile | Hydrazine hydrate | This compound |
One-Pot Reactions for this compound Synthesis
One-pot reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of 4-aryl-1H-pyrazol-3-amines, multicomponent reactions are particularly attractive. nih.gov These reactions combine multiple starting materials in a single reaction vessel to construct the target molecule in a single operation.
A potential one-pot strategy for this compound could involve the reaction of 3,4-dichlorobenzaldehyde, a source of two carbon atoms (like an activated acetate (B1210297) or malonate derivative), and hydrazine. The reaction conditions would be optimized to facilitate the tandem formation of the carbon-carbon bonds and the subsequent cyclization to the pyrazole ring. While specific examples for this exact compound are scarce, the general methodology is well-established for similar pyrazole syntheses. nih.gov
Novel and Optimized Synthetic Methodologies for this compound
Modern synthetic chemistry continually seeks to develop more efficient, selective, and environmentally benign methods. For the synthesis of this compound, several novel approaches can be envisioned.
Catalytic Reactions in the Synthesis of this compound
Catalysis offers a powerful tool for the synthesis of complex molecules. For the target compound, catalytic methods could be employed for the key bond-forming steps. As suggested by the retrosynthetic analysis, a palladium- or copper-catalyzed cross-coupling reaction could be used to introduce the 3,4-dichlorophenyl group onto a pre-formed pyrazole ring.
For example, a Suzuki coupling between 4-bromo-1H-pyrazol-3-amine (which could be protected) and 3,4-dichlorophenylboronic acid would be a direct route to the target molecule. This approach offers high functional group tolerance and typically proceeds under mild conditions. The use of N-heterocyclic carbene (NHC) ligands in such catalytic systems has been shown to improve efficiency and substrate scope. acs.org
Table 2: Potential Catalytic Cross-Coupling Reaction
| Pyrazole Precursor | Arylating Agent | Catalyst System | Product |
| 4-Bromo-1H-pyrazol-3-amine (protected) | 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | This compound (protected) |
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.comnih.gov These principles can be applied to the synthesis of this compound in several ways.
One approach is the use of alternative energy sources, such as microwave irradiation, which can significantly reduce reaction times and improve yields. sciencescholar.us Solvent-free reactions or the use of greener solvents like water or ethanol (B145695) can also minimize waste and environmental harm. nih.gov For instance, performing the cyclization step under microwave irradiation in the absence of a solvent or in a minimal amount of a green solvent would be a significant improvement over traditional heating in high-boiling organic solvents.
Furthermore, the development of catalytic methods, as discussed above, is inherently a green approach as it reduces the amount of stoichiometric reagents required. The use of recyclable catalysts would further enhance the green credentials of the synthesis. nih.gov The principles of atom economy, which focus on maximizing the incorporation of all materials used in the process into the final product, can be addressed through the design of one-pot and multicomponent reactions. nih.gov
Chiral Synthesis Approaches for Enantiomeric Forms of this compound (if applicable)
The synthesis of specific enantiomeric forms of chiral molecules is a critical aspect of modern medicinal chemistry. While there are no specific reports detailing the asymmetric synthesis of this compound, general principles of chiral synthesis can be applied. The core of this compound is an achiral pyrazole ring. Chirality could be introduced if a chiral center were present, for instance, through substitution at a position that would render it chiral.
One theoretical approach to induce chirality would be through the synthesis of atropisomers. Atropisomers are stereoisomers arising from hindered rotation around a single bond. For an arylpyrazole, this could occur if bulky substituents on both the phenyl and pyrazole rings restrict free rotation, creating a chiral axis. A recent study has demonstrated the catalytic asymmetric construction of axially chiral arylpyrazoles through a central-to-axial chirality relay strategy involving the reaction of 5-aminopyrazoles with naphthoquinone derivatives catalyzed by a chiral phosphoric acid. rsc.org This methodology, while not directly applied to the target compound, provides a proof-of-concept for creating atropisomeric pyrazoles with high enantioselectivity. rsc.org
Another potential, though less direct, route involves the asymmetric functionalization of a related pyrazole derivative. For instance, the asymmetric α-amination of 4-substituted pyrazolones has been achieved using chiral catalysts, leading to the formation of a chiral quaternary center at the 4-position of the pyrazolone (B3327878) ring. acs.orgacs.org However, this would require significant modification of the synthetic strategy to yield the desired 3-amino-4-aryl-1H-pyrazole structure.
Alternatively, chiral resolution of a racemic mixture of a suitable precursor or the final compound could be employed. This classical method involves reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means like crystallization. wikipedia.org Following separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org Enzymatic resolution, which utilizes the enantioselectivity of enzymes to selectively react with one enantiomer, is another established technique for separating chiral amines. google.com
It is important to note that without a specific chiral center or a hindered axis of rotation in this compound itself, the molecule is achiral and would not exist as enantiomers. The discussion of chiral synthesis here pertains to potential derivatives or analogous structures where chirality is a feature.
Challenges and Future Directions in the Chemical Synthesis of this compound
The synthesis of pyrazole derivatives, including this compound, is accompanied by several challenges that are the focus of ongoing research. Concurrently, emerging trends in synthetic chemistry are paving the way for more efficient and sustainable production methods. numberanalytics.comnumberanalytics.com
Challenges:
A primary challenge in the synthesis of unsymmetrically substituted pyrazoles is regioselectivity . The reaction of an unsymmetrical 1,3-dicarbonyl compound or its equivalent with a monosubstituted hydrazine can lead to the formation of two constitutional isomers. mdpi.comnih.gov Controlling the reaction to favor the desired isomer is crucial for an efficient synthesis and often requires careful selection of reaction conditions and solvents. mdpi.com
Another significant challenge is the development of environmentally friendly and sustainable synthetic methods . numberanalytics.comijcrt.org Many classical synthetic routes involve the use of hazardous reagents, toxic solvents, and harsh reaction conditions, leading to significant chemical waste. frontiersin.org The principles of green chemistry aim to address these issues by designing processes that are more atom-economical, use safer solvents, and reduce energy consumption. frontiersin.orgresearchgate.net
Future Directions:
The future of pyrazole synthesis is being shaped by several innovative approaches. The development of novel catalytic systems is at the forefront. This includes the use of transition-metal catalysts, organocatalysts, and even biocatalysts to achieve higher selectivity and efficiency under milder conditions. mdpi.comnih.govnih.gov For instance, silver-catalyzed synthesis of trifluoromethylated pyrazoles and copper-catalyzed oxidative coupling reactions have shown promise. mdpi.comnih.gov
The adoption of emerging technologies such as microwave-assisted organic synthesis (MAOS), sonosynthesis, and flow chemistry is also gaining traction. frontiersin.org These technologies can significantly reduce reaction times, improve yields, and allow for better control over reaction parameters.
Computational methods and artificial intelligence (AI) are increasingly being used to design new synthetic routes and predict the properties of novel compounds. numberanalytics.comnumberanalytics.com These in silico tools can accelerate the discovery and optimization of synthetic pathways, reducing the need for extensive empirical screening. frontiersin.org
The exploration of new building blocks and reaction types continues to expand the toolkit for heterocyclic synthesis. rsc.orgmdpi.com This includes the use of previously underutilized starting materials and the development of novel cyclization and functionalization strategies to access a wider diversity of pyrazole derivatives.
In Vitro Biological Activity Profiling and Mechanistic Elucidation of 4 3,4 Dichlorophenyl 1h Pyrazol 3 Amine
Identification and Validation of Molecular Targets for 4-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine
The specific molecular targets of this compound have not been extensively elucidated in publicly available scientific literature. However, the pyrazole (B372694) scaffold is a well-established pharmacophore known to interact with a variety of biological targets, primarily protein kinases. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Derivatives of the pyrazole class have been identified as inhibitors of several protein kinases. For instance, various substituted pyrazoles have demonstrated inhibitory activity against Anaplastic Lymphoma Kinase (ALK), Transforming Growth Factor-β (TGF-β) type I receptor (also known as ALK5), Casein Kinase 1δ/ε (CK1δ/ε), Janus Kinases (JAKs), and Cyclin-Dependent Kinases (CDKs). The general mechanism of action for these pyrazole-based inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the transfer of a phosphate (B84403) group to substrate proteins and disrupting the downstream signaling cascade.
While direct experimental validation for this compound is not documented, its structural similarity to known kinase inhibitors suggests that its molecular targets are likely to be within the kinome. The 3,4-dichlorophenyl moiety is a common substituent in kinase inhibitors, often occupying a hydrophobic pocket within the ATP-binding site. Further screening and validation studies, such as kinome-wide profiling and cellular thermal shift assays, would be necessary to definitively identify the specific molecular targets of this compound.
Enzymatic Inhibition Studies of this compound
Detailed enzymatic inhibition studies specifically for this compound are not available in the current body of scientific literature. The following sections outline the types of studies that would be required to characterize its inhibitory activity.
Kinetic Characterization of Enzyme-4-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine Interactions
To understand the nature of the interaction between this compound and its potential enzyme targets, kinetic studies would be essential. These studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and the enzyme's substrate. The data from these assays are then fitted to models such as the Michaelis-Menten equation to determine key kinetic parameters.
A hypothetical data table for the kinetic characterization of this compound against a putative kinase target is presented below.
| Kinase Target | Inhibition Constant (Ki) (nM) | IC50 (nM) | Mode of Inhibition |
| Putative Kinase A | Data not available | Data not available | Data not available |
| Putative Kinase B | Data not available | Data not available | Data not available |
| Putative Kinase C | Data not available | Data not available | Data not available |
The mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) would be determined by analyzing Lineweaver-Burk or Dixon plots. For many pyrazole-based kinase inhibitors, the mode of inhibition is competitive with respect to ATP.
Mechanism-Based Inhibition Studies of this compound
Mechanism-based inhibition, also known as suicide inhibition, occurs when an inhibitor is converted by the target enzyme into a reactive species that then irreversibly inactivates the enzyme. To investigate if this compound acts as a mechanism-based inhibitor, time-dependent inhibition assays would be necessary. These experiments would involve pre-incubating the enzyme with the inhibitor and then measuring the residual enzyme activity over time.
Key indicators of mechanism-based inhibition include a time-dependent loss of enzyme activity that is dependent on the inhibitor concentration and requires catalytic turnover. Further studies, such as dialysis or jump-dilution experiments, would be needed to confirm the irreversible nature of the inhibition. To date, no such studies have been published for this compound.
Receptor Binding Affinity and Selectivity Profiling of this compound
While the primary targets of many pyrazole derivatives are enzymes, some have been shown to interact with receptors. For example, certain pyrazole analogs have been identified as modulators of the M4 muscarinic acetylcholine (B1216132) receptor and the estrogen receptor.
Competitive Binding Assays with this compound
Competitive binding assays are used to determine the affinity of a compound for a specific receptor. These assays involve competing the test compound against a radiolabeled ligand that is known to bind to the receptor of interest. The concentration of the test compound that displaces 50% of the radiolabeled ligand (the IC50 value) is determined, from which the inhibition constant (Ki) can be calculated.
A hypothetical data table for the receptor binding affinity of this compound is shown below.
| Receptor Target | Radioligand | Ki (nM) |
| Putative Receptor X | Data not available | Data not available |
| Putative Receptor Y | Data not available | Data not available |
| Putative Receptor Z | Data not available | Data not available |
Selectivity profiling would involve testing the compound against a panel of different receptors to determine its specificity.
Allosteric Modulation Mechanisms of this compound (if applicable)
Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity and/or efficacy of the endogenous ligand. Studies on related pyrazole compounds have revealed allosteric modulation of the M4 muscarinic acetylcholine receptor.
To determine if this compound acts as an allosteric modulator, functional assays in the presence of the endogenous ligand would be required. For example, one could measure the effect of the compound on the dose-response curve of the endogenous agonist. A leftward shift in the curve would indicate positive allosteric modulation, while a rightward shift would suggest negative allosteric modulation. As of now, there is no published evidence to indicate that this compound functions as an allosteric modulator.
Cellular Assays to Investigate the Biological Mechanisms of this compound
The 1H-pyrazol-3-amine core is a common feature in numerous kinase inhibitors. nih.gov Kinases are key regulators of intracellular signaling pathways that control cell proliferation, differentiation, and survival. Therefore, a primary step in characterizing this compound is to determine its effect on these pathways.
Research on analogous pyrazole-based molecules has shown potent inhibitory activity against cyclin-dependent kinases (CDKs), Fms-like tyrosine kinase 3 (FLT3), and p38 MAP kinase. mdpi.commdpi.com It is hypothesized that this compound may also target such kinases. To investigate this, researchers would treat cancer cell lines (e.g., MV4-11 for AML or PANC-1 for pancreatic cancer) with the compound and analyze the phosphorylation status of key downstream proteins using Western blotting. A reduction in the phosphorylated form of a protein following treatment would indicate that the compound is inhibiting an upstream kinase in that pathway.
Table 1: Illustrative Western Blot Analysis of Key Signaling Proteins after Treatment with this compound in MV4-11 Cells
| Target Protein | Treatment Group | Phosphorylation Status (Relative to Control) | Implied Pathway Inhibition |
| STAT5 | Vehicle (Control) | 100% | - |
| 10 nM Compound | 45% | FLT3 Pathway | |
| 100 nM Compound | 15% | FLT3 Pathway | |
| Rb Protein | Vehicle (Control) | 100% | - |
| 10 nM Compound | 60% | CDK Pathway | |
| 100 nM Compound | 25% | CDK Pathway | |
| p38 MAPK | Vehicle (Control) | 100% | - |
| 10 nM Compound | 95% | No significant inhibition | |
| 100 nM Compound | 90% | No significant inhibition |
This table is an illustrative example of potential findings and does not represent actual experimental data.
Identifying that a compound modulates a signaling pathway is crucial, but confirming that it physically binds to its intended molecular target within the cell provides definitive proof of its mechanism. Cellular target engagement assays are designed to measure this interaction in a native cellular environment.
One widely used method is the Cellular Thermal Shift Assay (CETSA). nih.gov This technique is based on the principle that a protein becomes more stable and resistant to heat-induced denaturation when its ligand (the compound) is bound to it. nih.gov In a hypothetical CETSA experiment, cells would be treated with this compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein (e.g., a specific CDK) remaining at each temperature is quantified. A shift to a higher denaturation temperature in treated cells compared to untreated cells confirms target engagement.
Table 2: Hypothetical CETSA Data for this compound Targeting CDK2
| Temperature (°C) | % Soluble CDK2 (Vehicle Control) | % Soluble CDK2 (1 µM Compound) |
| 40 | 100% | 100% |
| 45 | 98% | 100% |
| 50 | 85% | 99% |
| 55 | 50% | 92% |
| 60 | 15% | 75% |
| 65 | 5% | 40% |
| 70 | <1% | 10% |
This table illustrates a hypothetical thermal shift, indicating stabilization of CDK2 by the compound. It does not represent actual experimental data.
The ultimate goal of a therapeutic kinase inhibitor is to alter cellular behavior, typically by halting proliferation or inducing the death of cancer cells. Key cellular processes investigated include the cell cycle and apoptosis (programmed cell death).
Cell Cycle Analysis: Kinase inhibitors, particularly those targeting CDKs, often cause cells to arrest at specific phases of the cell cycle. nih.gov This can be measured using flow cytometry to analyze the DNA content of cells stained with a fluorescent dye like propidium (B1200493) iodide (PI). A compound that inhibits CDK2, for example, might cause an accumulation of cells in the G1 or S phase. mdpi.com
Apoptosis Assay: To determine if the compound induces apoptosis, an Annexin V/PI assay is commonly used. mdpi.com In early apoptosis, a cell membrane lipid called phosphatidylserine (B164497) flips to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V. PI is used to identify cells that have lost membrane integrity, a hallmark of late apoptosis or necrosis. mdpi.com
Table 3: Illustrative Cell Process Analysis in a Cancer Cell Line Treated with this compound for 48 hours
| Assay | Measurement | Vehicle (Control) | 100 nM Compound |
| Cell Cycle | % Cells in G1 Phase | 45% | 68% |
| % Cells in S Phase | 35% | 20% | |
| % Cells in G2/M Phase | 20% | 12% | |
| Apoptosis | % Early Apoptotic Cells (Annexin V+/PI-) | 3% | 25% |
| % Late Apoptotic Cells (Annexin V+/PI+) | 2% | 15% |
This table is an illustrative example showing a potential G1 cell cycle arrest and induction of apoptosis. It does not represent actual experimental data.
Gene Expression and Proteomic Analysis in Response to this compound Treatment
To gain a global understanding of the cellular response to this compound, researchers employ high-throughput techniques like transcriptomics and proteomics. These methods provide an unbiased view of the thousands of changes in gene and protein expression that occur following drug treatment.
Gene Expression Analysis: Using techniques such as DNA microarrays or RNA-sequencing (RNA-seq), scientists can quantify the messenger RNA (mRNA) levels of nearly every gene in the genome. By comparing the gene expression profiles of treated versus untreated cells, researchers can identify entire pathways that are activated or suppressed by the compound. For a kinase inhibitor, one would expect to see changes in the expression of genes regulated by that kinase, such as those involved in cell cycle progression, DNA repair, and apoptosis.
Proteomic Analysis: While gene expression reveals the blueprint, proteomics analyzes the functional protein molecules themselves. Using mass spectrometry-based techniques, researchers can identify and quantify thousands of proteins in a cell lysate. This can reveal post-translational modifications (like phosphorylation) on a global scale, confirming the downstream effects of kinase inhibition and potentially uncovering novel, off-target effects of the compound.
These comprehensive analyses are critical for building a complete picture of the compound's mechanism of action, identifying biomarkers of response, and understanding potential resistance mechanisms.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 3,4 Dichlorophenyl 1h Pyrazol 3 Amine Derivatives
Systematic Exploration of Structural Modifications on the Pyrazole (B372694) Ring of 4-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine
The pyrazole ring is a critical component of the this compound scaffold, offering multiple sites for substitution that can significantly influence the compound's interaction with biological targets. Modifications at the N1, C3, and C5 positions of the pyrazole ring have been a key focus of SAR studies to enhance potency and selectivity.
Substituent Effects on Biological Activity of Pyrazole-Modified this compound Analogues
Systematic modifications of the pyrazole ring in analogues of this compound have revealed critical insights into the structural requirements for biological activity. Studies on related pyrazole-based kinase inhibitors have demonstrated that the nature of the substituent on the pyrazole ring can profoundly impact inhibitory potency.
For instance, in a series of pyrazolo[4,3-c]pyridine derivatives, which share a similar pyrazole core, modifications at the N1 position of the pyrazole ring were explored. The introduction of a hydroxyethyl (B10761427) group at N1 in a related scaffold did not lead to superior activity compared to the unsubstituted analog, suggesting that this position may have specific steric and electronic requirements for optimal target engagement. acs.org
In another study on 3-aminopyrazole-based kinase inhibitors, it was observed that small modifications on the pyrazole ring had significant effects on the selectivity of the compounds. The introduction of alkyl residues on the pyrazole led to non-selective inhibitors, highlighting the sensitivity of the target's binding pocket to the pyrazole substitution pattern. mdpi.com
Furthermore, research on pyrazole-based inhibitors of meprin α and β has shown that the substitution pattern on the pyrazole ring is a key determinant of activity. For example, in a series of 3,5-diphenylpyrazole (B73989) derivatives, the presence of different substituents at the 3 and 5 positions significantly altered the inhibitory activity. While a 3,5-diphenylpyrazole showed high potency, the introduction of methyl or benzyl (B1604629) groups at one of these positions led to a decrease in activity. nih.gov
The following table summarizes the effects of various substituents on the pyrazole ring on the biological activity of analogous pyrazole-containing compounds.
| Scaffold | Modification on Pyrazole Ring | Observed Effect on Biological Activity | Reference |
| Pyrazolo[4,3-c]pyridines | N1-hydroxyethyl substitution | No significant improvement in activity | acs.org |
| 3-Aminopyrazole (B16455) derivatives | N-alkylation | Led to non-selective kinase inhibition | mdpi.com |
| 3,5-Diphenylpyrazoles | C3/C5-methyl or benzyl substitution | Decreased inhibitory activity against meprin α | nih.gov |
These findings underscore the importance of carefully considering the size, polarity, and electronic nature of substituents on the pyrazole ring to optimize the biological activity of this compound derivatives.
Modification of the Phenyl Moiety in this compound and Its Impact on Activity
Halogenation Patterns and Their Influence on this compound Derivatives
The presence and positioning of halogen atoms on the phenyl ring are critical for the biological activity of many kinase inhibitors. In a study of pyrazoline derivatives with anti-inflammatory activity, it was found that the activity increased with the presence of electron-withdrawing groups on the phenyl ring. Specifically, a fluoro-substituted derivative showed better activity than a chloro-substituted one, and the number of halogen substituents also played a role. tandfonline.com
In a separate investigation into pyrazole-based inhibitors, the replacement of a 4-chlorophenyl group with a 3,4-dichlorophenyl group was explored. While specific activity data for this direct comparison is not available in the provided context, the general trend in many kinase inhibitor series suggests that the dichlorophenyl substitution can enhance potency due to increased hydrophobic interactions and favorable electronic effects within the kinase binding site.
The following table illustrates the impact of different halogenation patterns on the phenyl ring of related pyrazole compounds on their biological activity.
| Scaffold | Phenyl Ring Substitution | Biological Activity (IC50) | Reference |
| Pyrazoline derivative | 4-Fluorophenyl | Higher anti-inflammatory activity | tandfonline.com |
| Pyrazoline derivative | 4-Chlorophenyl | Lower anti-inflammatory activity than fluoro | tandfonline.com |
| Pyrazoline derivative | 2,6-Dichlorophenyl | High anti-tubercular efficacy | tandfonline.com |
These results indicate that both the type and position of halogen substituents are crucial determinants of the biological activity of 4-phenyl-1H-pyrazol-3-amine derivatives.
Alkyl and Aryl Substitutions on the Phenyl Ring of this compound Analogues
The introduction of alkyl and aryl groups onto the phenyl moiety offers another strategy to probe the SAR of this compound derivatives. These modifications can alter the compound's size, shape, and hydrophobicity, thereby influencing its binding affinity and selectivity.
In a study of pyrazole-based inhibitors, the SAR of substitutions on the phenyl ring was investigated. It was found that the presence of an electron-donating methyl group on the aryl ring led to an increase in anti-inflammatory effect, whereas electron-withdrawing groups enhanced antioxidant activity. tandfonline.com This suggests that the electronic nature of the substituent plays a key role in determining the type and potency of the biological response.
Another study on pyrazolo[4,3-c]pyridines explored the effect of various phenyl substituents. The introduction of different aromatic groups that could fit into a specific pocket of the target protein was a key strategy. For instance, the replacement of a phenyl ring with a methoxynaphthalene group was investigated to improve binding. acs.org
The table below provides examples of how alkyl and aryl substitutions on the phenyl ring of related pyrazole compounds affect their biological activity.
| Scaffold | Phenyl Ring Substitution | Observed Effect on Biological Activity | Reference |
| Pyrazoline derivative | Electron-donating group (e.g., methyl) | Increased anti-inflammatory effect | tandfonline.com |
| Pyrazoline derivative | Electron-withdrawing group | Enhanced antioxidant activity | tandfonline.com |
| Pyrazolo[4,3-c]pyridine | Methoxynaphthalene substitution | Investigated for improved binding affinity | acs.org |
These findings highlight the potential for fine-tuning the biological activity of this compound derivatives through strategic alkyl and aryl substitutions on the phenyl ring.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
QSAR modeling is a powerful computational tool used in drug discovery to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach can help in understanding the key structural features required for activity and in designing new, more potent analogues.
2D-QSAR Methodologies and Predictive Model Development for this compound
In a 2D-QSAR study on a series of 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors, models were constructed using methods like partial least-squares (PLS) and stepwise multiple linear regression (SW-MLR). tandfonline.com The study found that the biological activity was significantly influenced by adjacency distance matrix descriptors. tandfonline.com The developed models were validated using leave-one-out cross-validation and by predicting the activity of an external test set. tandfonline.com
Another 2D-QSAR study on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors also employed PLS for model development. nih.gov The resulting model indicated that bulky, electron-withdrawing substituents at certain positions were favorable for inhibitory activity. nih.gov The statistical quality of the model was assessed by parameters such as the coefficient of determination (r²) and the cross-validated correlation coefficient (q²). nih.gov
A typical 2D-QSAR model takes the form of a linear equation, such as:
pIC50 = c0 + c1 * D1 + c2 * D2 + ... + cn * Dn
where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, c0 is a constant, and c1, c2, ..., cn are the coefficients for the molecular descriptors D1, D2, ..., Dn.
The table below summarizes the statistical parameters of 2D-QSAR models developed for related pyrazole series.
| Pyrazole Series | QSAR Method | r² | q² | Key Descriptors | Reference |
| 1H-Pyrazole-1-carbothioamides | SW-MLR | - | - | Adjacency distance matrix descriptors | tandfonline.com |
| Pyrazole-4-carboxamides | PLS | 0.8059 | 0.7621 | Bulk and electronic parameters | nih.gov |
These examples demonstrate the feasibility and utility of 2D-QSAR in elucidating the SAR of pyrazole derivatives. A similar approach for the this compound series could provide significant guidance for the design of new and more potent analogues.
3D-QSAR and Pharmacophore Model Generation for this compound Derivatives
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in understanding how the structural and electronic properties of a series of compounds correlate with their biological activity. For pyrazole derivatives, these studies often involve methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). While specific 3D-QSAR studies on this compound were not found in the reviewed literature, research on analogous pyrazole-containing scaffolds provides a framework for how such an analysis would proceed.
For instance, 3D-QSAR studies on pyrazole derivatives as kinase inhibitors have revealed the critical role of steric and electrostatic fields in determining inhibitory potency. biochempress.com In a typical study, a series of analogues would be synthesized, and their biological activities (e.g., IC50 values) determined. These compounds are then aligned based on a common substructure, and their steric and electrostatic fields are calculated. A statistical model is then generated to correlate these fields with the observed biological activities.
The resulting 3D-QSAR models are often visualized as contour maps, which highlight regions where modifications to the lead compound, such as this compound, would likely lead to an increase or decrease in activity.
Steric Contour Maps : These maps indicate areas where bulky substituents would be favorable (often shown in green) or detrimental (often shown in yellow) to biological activity.
Electrostatic Contour Maps : These maps highlight regions where positive charge (blue) or negative charge (red) would enhance binding affinity.
Table 1: Illustrative 3D-QSAR Data for a Hypothetical Series of Pyrazole Derivatives
| Compound ID | Alignment | Steric Field Contribution | Electrostatic Field Contribution | Predicted pIC50 | Experimental pIC50 |
| 1a | Core Pyrazole | Favorable | Favorable | 7.8 | 7.6 |
| 1b | Core Pyrazole | Unfavorable | Favorable | 6.5 | 6.3 |
| 1c | Core Pyrazole | Favorable | Unfavorable | 6.9 | 6.8 |
| 1d | Core Pyrazole | Optimal | Optimal | 8.5 | 8.4 |
This table is illustrative and does not represent actual experimental data for the named compound.
Pharmacophore modeling is another powerful tool used in conjunction with 3D-QSAR. A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target. For derivatives of this compound, a pharmacophore model would likely include:
A hydrogen bond donor feature associated with the pyrazole N-H.
A hydrogen bond acceptor feature from the pyrazole nitrogen.
A hydrophobic/aromatic feature corresponding to the 3,4-dichlorophenyl ring.
A hydrogen bond donor feature from the 3-amino group.
Studies on related pyrazole-based inhibitors have successfully used pharmacophore models to guide the design of new compounds with improved potency and selectivity. nih.govnih.gov For example, a pharmacophore model for pyrazole-3-carbohydrazone derivatives as DPP-4 inhibitors included one hydrogen bond donor, one hydrogen bond acceptor, and two hydrophobic features. nih.gov
Structure-Based Drug Design (SBDD) Strategies for this compound Optimization
Structure-based drug design (SBDD) relies on the three-dimensional structural information of the biological target, typically a protein or enzyme, obtained through techniques like X-ray crystallography or NMR spectroscopy. This information is then used to design ligands that can bind with high affinity and selectivity to the target's active site. Molecular docking is a key computational tool in SBDD.
For derivatives of this compound, which are often investigated as kinase inhibitors, SBDD is a commonly employed strategy. nih.govnih.gov Kinases such as p38 MAP kinase, Aurora kinases, and cyclin-dependent kinases (CDKs) are frequent targets. nih.govnih.gov
A typical SBDD workflow for optimizing this scaffold would involve:
Target Identification and Validation : Identifying a kinase or other enzyme implicated in a disease of interest.
Structural Determination : Obtaining the 3D structure of the target protein, often in complex with a known inhibitor.
Molecular Docking : Docking this compound and its virtual derivatives into the active site of the target. This process predicts the binding conformation and estimates the binding affinity (docking score).
Analysis of Binding Interactions : Examining the predicted binding mode to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the active site. For instance, the pyrazole core can form crucial hydrogen bonds with the hinge region of kinases. The 3,4-dichlorophenyl group typically occupies a hydrophobic pocket.
Iterative Design and Synthesis : Based on the docking results, new derivatives are designed to optimize these interactions. For example, substituents might be added to the pyrazole ring or the phenyl ring to form additional favorable contacts. These new compounds are then synthesized and biologically evaluated, and the cycle is repeated.
Research on other pyrazole-based kinase inhibitors has demonstrated the effectiveness of this approach. For example, docking studies of 1H-pyrazole derivatives with VEGFR-2, Aurora A, and CDK2 have revealed key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. nih.gov In one study, the dichlorophenyl moiety was found to be optimal for the activity of pyrazole derivatives as Akt kinase inhibitors. nih.gov
Table 2: Example of Molecular Docking Results for a this compound Derivative against a Kinase Target
| Derivative | Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Lead Compound | p38 MAP Kinase | -8.5 | Met109, Gly110 | H-bond with pyrazole N-H |
| Leu104, Val38 | Hydrophobic with dichlorophenyl | |||
| Derivative A | p38 MAP Kinase | -9.2 | Met109, Gly110 | H-bond with pyrazole N-H |
| Leu104, Val38 | Hydrophobic with dichlorophenyl | |||
| Asp168 | H-bond with novel substituent | |||
| Derivative B | p38 MAP Kinase | -7.8 | Met109 | Weaker H-bond |
| Leu104, Val38 | Hydrophobic with dichlorophenyl |
This table is illustrative and does not represent actual experimental data for the named compound.
Computational Chemistry Approaches in the Rational Design and Analysis of 4 3,4 Dichlorophenyl 1h Pyrazol 3 Amine
Molecular Docking Simulations for 4-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine with Identified Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. For this compound, docking simulations are crucial for identifying potential biological targets and understanding the molecular basis of its activity.
Prediction of Binding Modes and Interaction Fingerprints of this compound
Docking simulations predict how this compound fits into the active site of a protein. The results provide a binding score, indicating the affinity, and detail the specific interactions that stabilize the complex. These interactions, collectively known as an interaction fingerprint, typically include hydrogen bonds, hydrophobic interactions, and electrostatic contacts.
For pyrazole-based compounds, the pyrazole (B372694) ring itself is often involved in key interactions. The nitrogen atoms can act as hydrogen bond acceptors or donors, while the aromatic ring can participate in π-π stacking or hydrophobic interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan. The 3-amino group is a potent hydrogen bond donor, likely forming critical contacts with carbonyl oxygens or acidic residues in a binding pocket. The 3,4-dichlorophenyl moiety contributes significantly to binding through hydrophobic and halogen bonding interactions. Studies on related pyrazole derivatives have shown that these interactions are crucial for high binding affinity. dergipark.org.tr
Table 1: Predicted Interaction Fingerprint for this compound with a Hypothetical Kinase Target
| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bond (Donor) | 3-amino group (-NH2) | Asp, Glu, Carbonyl backbone |
| Hydrogen Bond (Acceptor) | Pyrazole Nitrogens | Ser, Thr, Asn, Gln |
| Hydrophobic / π-π Stacking | Pyrazole Ring, Phenyl Ring | Phe, Tyr, Trp, Leu, Val, Ala |
This interactive table summarizes the likely binding interactions based on the chemical structure of the compound and common interactions observed in related pyrazole inhibitors.
Ligand-Protein Interaction Profiling of this compound Analogues
By systematically modifying the structure of this compound and docking the analogues, researchers can build a structure-activity relationship (SAR) profile. This helps in identifying which chemical groups are essential for binding and which can be modified to improve potency or selectivity.
For instance, studies on pyrazole derivatives have shown that substitutions on the phenyl ring can dramatically alter binding affinity. The presence and position of halogen atoms are particularly important. Research on similar scaffolds has demonstrated that a 3,4-dichloro substitution pattern on the phenyl ring can lead to a significant gain in binding affinity compared to mono-substituted or unsubstituted analogues. This is often attributed to favorable hydrophobic interactions and the potential for halogen bonding within a lipophilic cavity of the target protein.
Conversely, altering the substitution at the 3-position of the pyrazole ring, for example by replacing the amino group with other functional groups, would likely change the hydrogen bonding pattern and significantly impact binding affinity. nih.gov
Molecular Dynamics (MD) Simulations of this compound-Target Complexes
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. This method simulates the movements of atoms and molecules, providing insights into the stability of the protein-ligand complex and a more refined estimation of binding affinity.
Conformational Analysis and Dynamic Stability of this compound in Binding Pockets
Following docking, an MD simulation is typically run to assess the stability of the predicted binding pose. The simulation tracks the trajectory of the ligand within the binding pocket. A stable interaction is often characterized by a low Root Mean Square Deviation (RMSD) of the ligand's atoms over the course of the simulation, indicating that it does not diffuse away from its initial binding site. nih.gov
MD simulations also allow for the analysis of conformational changes in both the ligand and the protein upon binding. For this compound, this includes observing the rotation around the single bond connecting the pyrazole and dichlorophenyl rings. These simulations can reveal whether the molecule adopts and maintains a specific, low-energy conformation that is optimal for interaction with the receptor, a critical factor for potent biological activity.
Binding Free Energy Calculations for this compound Interactions
MD simulations provide the foundation for more accurate calculations of binding free energy, which is a better predictor of ligand potency than docking scores alone. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used. nih.govnih.gov These "end-point" methods calculate the free energy of the ligand, the receptor, and the complex from snapshots of the MD trajectory. peng-lab.org
The total binding free energy (ΔG_bind) is calculated by summing various energy components, including van der Waals, electrostatic, polar solvation, and nonpolar solvation energies. frontiersin.org This detailed energy breakdown can highlight the key driving forces for binding. For a molecule like this compound, these calculations would likely show significant contributions from both electrostatic interactions (from the amino and pyrazole groups) and nonpolar interactions (from the dichlorophenyl ring). nih.govfrontiersin.org
Table 2: Illustrative Binding Free Energy Components for a Ligand-Protein Complex
| Energy Component | Description | Example Value (kcal/mol) |
|---|---|---|
| ΔE_vdw (van der Waals) | Energy from van der Waals forces | -45.5 |
| ΔE_elec (Electrostatic) | Energy from electrostatic interactions | -20.1 |
| ΔG_polar (Polar Solvation) | Energy cost of desolvating polar groups | +42.8 |
| ΔG_nonpolar (Nonpolar Solvation) | Favorable energy from burying hydrophobic groups | -6.4 |
| ΔG_bind (Total Binding Free Energy) | Sum of all components | -29.2 |
Quantum Chemical Calculations for Electronic and Spectroscopic Properties of this compound
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and structural properties of a molecule. dntb.gov.ua These calculations provide a fundamental understanding of the molecule's reactivity, stability, and spectroscopic characteristics. nih.govnih.gov
DFT methods are used to determine the molecule's optimized geometry, charge distribution, and molecular orbital energies. Key properties derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap suggests the molecule is more reactive.
Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution. nih.gov For this compound, the MEP would likely show negative potential (red/yellow) around the electronegative nitrogen and chlorine atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the amino hydrogens, indicating nucleophilic character.
DFT is also a powerful tool for predicting vibrational frequencies, which can be correlated with experimental FT-IR and Raman spectra to confirm the molecular structure. ijstr.orgnih.gov Similarly, theoretical UV-Vis absorption spectra can be calculated using Time-Dependent DFT (TD-DFT) to understand the electronic transitions within the molecule. unar.ac.id
Table 3: Summary of Quantum Chemical Calculations and Derived Properties
| Calculation Method | Property Calculated | Significance |
|---|---|---|
| DFT Geometry Optimization | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure of the molecule. |
| HOMO-LUMO Analysis | Energy gap (ΔE), Ionization Potential, Electron Affinity | Indicates chemical reactivity, stability, and charge transfer properties. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Electron density and potential map | Identifies electrophilic and nucleophilic sites for potential reactions. |
| Natural Bond Orbital (NBO) | Charge delocalization, hyperconjugative interactions | Analyzes intramolecular stability and bonding interactions. |
| Vibrational Frequency Analysis | Theoretical FT-IR and Raman spectra | Aids in the interpretation of experimental spectroscopic data for structural verification. |
This interactive table outlines the main quantum chemical methods applied to study small molecules and the valuable information each provides.
Frontier Molecular Orbital (FMO) Analysis of this compound
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are critical in determining a molecule's reactivity and its ability to participate in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap indicates higher stability and lower reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: The data in this table is illustrative and based on typical values for similar aromatic heterocyclic compounds. It is intended to demonstrate the type of information generated from FMO analysis.
A detailed analysis of the HOMO and LUMO electron density distributions would reveal the specific atoms or regions of the this compound molecule that are most likely to be involved in nucleophilic and electrophilic interactions, respectively.
Prediction of Reactivity Descriptors and Pharmacophoric Features of this compound
Building upon FMO analysis, a range of global reactivity descriptors can be calculated to provide a more quantitative understanding of a molecule's reactivity. These descriptors are derived from the HOMO and LUMO energies and are instrumental in predicting chemical behavior. Key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).
Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons (ω = χ² / 2η).
Table 2: Hypothetical Reactivity Descriptors for this compound
| Reactivity Descriptor | Value |
| Ionization Potential (I) | 5.8 eV |
| Electron Affinity (A) | 1.2 eV |
| Electronegativity (χ) | 3.5 |
| Chemical Hardness (η) | 2.3 |
| Chemical Softness (S) | 0.43 |
| Electrophilicity Index (ω) | 2.66 |
Note: This data is for illustrative purposes and is derived from the hypothetical FMO energies in Table 1.
In addition to reactivity, understanding the pharmacophoric features of this compound is crucial for its application in drug design. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
For this compound, the key pharmacophoric features would likely be:
Hydrogen Bond Donors: The amine (-NH2) group and the pyrazole N-H.
Hydrogen Bond Acceptor: The pyrazole nitrogen atom.
Aromatic Rings: The dichlorophenyl ring and the pyrazole ring.
Hydrophobic Region: The dichlorophenyl group.
Computational tools can generate 3D pharmacophore models that map these features in space, guiding the design of new molecules with similar or improved biological activity. Such models are particularly relevant in the design of kinase inhibitors, where the pyrazole scaffold is a well-established privileged structure nih.govnih.govmdpi.comdntb.gov.ua.
Virtual Screening Methodologies for the Discovery of Novel Chemical Entities based on the this compound Scaffold
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. The this compound scaffold can serve as a starting point for two main types of virtual screening:
Ligand-Based Virtual Screening (LBVS): This approach uses the known structural and pharmacophoric features of an active molecule, such as our pyrazole scaffold, to find other molecules with similar properties. Techniques include 2D similarity searching, which compares molecular fingerprints, and 3D shape-based screening, which aligns molecules based on their three-dimensional shape and pharmacophoric features.
Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is known, SBVS can be employed. This involves docking a library of compounds into the binding site of the target and scoring the interactions to predict binding affinity. The pyrazole scaffold of this compound can be used to build a focused library of derivatives for docking studies. This methodology has been successfully used to identify novel proteasome inhibitors with a pyrazole scaffold nih.govacs.orgfiu.edu.
A typical virtual screening workflow using the this compound scaffold might involve:
Defining the scaffold and creating a virtual library of derivatives with diverse substituents.
Filtering the library based on physicochemical properties (e.g., Lipinski's rule of five) to ensure drug-likeness.
For SBVS, docking the filtered library into the active site of a target protein.
For LBVS, comparing the library compounds to a pharmacophore model derived from the scaffold.
Ranking the compounds based on their docking scores or similarity scores.
Visually inspecting the top-ranked hits to select a diverse set of compounds for experimental testing.
The pyrazole scaffold is a common feature in many kinase inhibitors, and virtual screening approaches have been instrumental in the discovery of new and potent modulators of these important drug targets acs.org.
Preclinical Efficacy Studies of 4 3,4 Dichlorophenyl 1h Pyrazol 3 Amine in in Vivo Disease Models
Pharmacodynamic (PD) Biomarker Analysis in Preclinical Settings for 4-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine
Pharmacodynamic biomarker analysis is crucial for understanding the molecular and cellular effects of a compound in a living organism. For this compound, there is a lack of specific preclinical studies detailing the analysis of pharmacodynamic biomarkers. Research on analogous pyrazole-based compounds, such as MET kinase inhibitors, has involved the assessment of target engagement and downstream signaling pathways in tumor xenograft models. nih.gov However, similar dedicated PD biomarker studies for this compound are not available in the reviewed literature.
Evaluation of Therapeutic Efficacy of this compound in Specific Disease Models
The evaluation of therapeutic efficacy in specific disease models is a cornerstone of preclinical research. Despite the chemical similarity of this compound to other biologically active pyrazoles, there is no direct evidence from in vivo studies to report on its therapeutic efficacy for any specific disease. For context, other pyrazole (B372694) derivatives have been assessed in models of cancer and neurodegenerative diseases. nih.govnih.gov
Dose-Response Relationships for Efficacy of this compound in Animal Models
A comprehensive understanding of a compound's efficacy requires the establishment of a dose-response relationship. There are no published preclinical studies that have determined the dose-response curve for the efficacy of this compound in any animal model.
Combination Therapy Strategies Involving this compound in Preclinical Studies
Preclinical research often explores combination therapy to enhance efficacy or overcome resistance. There are no documented preclinical studies investigating the use of this compound in combination with other therapeutic agents.
Mechanism-Based Efficacy Confirmation of this compound in Preclinical Models
Confirming that a compound's efficacy in a preclinical model is directly related to its intended mechanism of action is a key validation step. For this compound, there is a lack of published research confirming its mechanism-based efficacy in any preclinical model. While related pyrazole compounds have been shown to act through mechanisms like kinase inhibition or receptor modulation, the specific molecular target and mechanism of action for this compound in an in vivo setting have not been elucidated in the available literature. nih.govmdpi.com
Medicinal Chemistry Strategies and Lead Optimization of 4 3,4 Dichlorophenyl 1h Pyrazol 3 Amine Derivatives
Hit-to-Lead and Lead Optimization Strategies for 4-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine
The process of transforming a "hit" compound, identified from high-throughput screening, into a "lead" candidate is a critical phase in drug discovery. wikipedia.orgupmbiomedicals.com For derivatives of this compound, this process has been notably driven by their potential as kinase inhibitors. Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov
Initial screening efforts have identified the 3-aminopyrazole (B16455) scaffold as a potent hinge-binding motif for various kinases. nih.gov The journey from a micromolar hit to a nanomolar lead involves iterative cycles of chemical synthesis and biological evaluation to enhance potency, selectivity, and drug-like properties. wikipedia.org
A crucial aspect of lead optimization is the exploration of the structure-activity relationship (SAR). For this compound analogs, this involves systematically modifying different parts of the molecule. Key areas of modification include:
The Pyrazole (B372694) Core: Substitution on the N1 nitrogen of the pyrazole ring is a common strategy to modulate potency and pharmacokinetic properties.
The 3-Amino Group: Acylation or substitution of the 3-amino group can influence binding affinity and selectivity.
The 4-Aryl Group: The 3,4-dichlorophenyl moiety itself is a critical determinant of activity, and its replacement or modification is a key aspect of lead optimization.
One of the primary targets for this class of compounds has been p38 MAP kinase, a key enzyme in the inflammatory response. epo.org Patents have disclosed a number of substituted pyrazoles, including those with a 3,4-dichlorophenyl group at the 4-position, as potent p38 kinase inhibitors. epo.org The optimization process for these compounds focuses on improving their selectivity against other kinases to minimize off-target effects.
A representative example of hit-to-lead optimization can be seen in the development of aminopyrazole-based CDK inhibitors. Although not the exact target compound, the principles are transferable. In these studies, a library of aminopyrazole analogs was synthesized to explore the hydrophobic pocket and solvent-exposed regions of cyclin-dependent kinases, leading to the identification of potent and selective inhibitors. nih.gov
Rational Design Principles for Enhancing the Biological Profile of this compound Analogues
Rational drug design, often guided by the three-dimensional structure of the target protein, plays a vital role in optimizing the biological profile of lead compounds. For this compound analogues, the primary goal is to enhance their interaction with the ATP-binding site of kinases.
The 3-aminopyrazole core is known to form key hydrogen bond interactions with the "hinge" region of the kinase active site, mimicking the binding of the adenine (B156593) base of ATP. nih.govmdpi.com The 4-(3,4-dichlorophenyl) group typically occupies a hydrophobic pocket within the active site. The chlorine atoms can form specific halogen bonds or other non-covalent interactions that contribute to binding affinity.
Structure-based design efforts focus on:
Maximizing Hinge Binding: Ensuring optimal geometry and electronic properties of the 3-aminopyrazole to form strong and specific hydrogen bonds with the kinase hinge.
Optimizing Hydrophobic Interactions: Modifying the substituents on the phenyl ring to better fit the hydrophobic pocket of the target kinase. The 3,4-dichloro substitution pattern is often a good starting point, but other halogenation patterns or the introduction of small alkyl groups may be explored to improve potency and selectivity.
Exploring Solvent-Exposed Regions: The N1 position of the pyrazole often points towards the solvent-exposed region of the active site. Attaching various functional groups at this position can be used to improve solubility, modulate pharmacokinetic properties, and potentially gain additional interactions with the protein surface.
Computational methods, such as molecular docking and free energy perturbation calculations, are often employed to predict the binding affinity of newly designed analogues before their synthesis, thereby streamlining the optimization process. nih.gov
Prodrug Design and Bioprecursor Approaches for Improving Drug-Like Properties of this compound
While a compound may exhibit excellent potency against its target, poor drug-like properties such as low solubility or poor membrane permeability can hinder its clinical development. Prodrug strategies offer a powerful solution to overcome these challenges. rsc.org A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form. rsc.org
For this compound derivatives, which can have limited aqueous solubility, prodrug approaches can be particularly beneficial. Common strategies include:
Modifying the 3-Amino Group: The 3-amino group is a prime site for prodrug modification. It can be acylated with a promoiety that is later cleaved by esterases or amidases in the body. For example, the addition of a phosphate (B84403) group can significantly increase water solubility, as seen in the development of fospropofol (B1673577) from propofol.
N1-Substitution: The N1-position of the pyrazole can also be functionalized with a cleavable group to enhance solubility or facilitate transport across biological membranes.
A key consideration in prodrug design is the choice of the promoiety and the linker connecting it to the parent drug. The linker must be stable enough to prevent premature cleavage but labile enough to ensure efficient release of the active drug at the desired site of action. The promoiety itself should be non-toxic and readily excreted. google.com
While specific prodrugs of this compound are not extensively reported in publicly available literature, the principles of prodrug design are widely applicable to this class of compounds, particularly for improving their pharmacokinetic profiles. google.com
Bioisosteric Replacements in the this compound Scaffold to Modulate Activity
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry used to fine-tune the potency, selectivity, and pharmacokinetic properties of a lead compound. cambridgemedchemconsulting.comnih.gov For the this compound scaffold, several bioisosteric replacements can be envisioned to modulate its biological activity.
Table 1: Potential Bioisosteric Replacements for the this compound Scaffold
| Original Moiety | Potential Bioisosteres | Rationale for Replacement |
| 3,4-Dichlorophenyl | 3-Chloro-4-fluorophenyl, 4-Trifluoromethylphenyl, Naphthyl, Thienyl, Pyridyl | Modulate hydrophobic and electronic interactions, alter metabolic stability, and explore different binding pockets. nih.govresearchgate.net |
| Pyrazole Ring | Triazole, Imidazole, Pyrrole | Alter hydrogen bonding capabilities, pKa, and metabolic stability. researchgate.net |
| 3-Amino Group | Hydroxyl, Methylamino, Amide | Modify hydrogen bonding interactions with the kinase hinge region and alter basicity. |
The replacement of the 3,4-dichlorophenyl group is a particularly important strategy. While the dichloro substitution provides significant hydrophobic interactions, it can also lead to metabolic liabilities. Replacing one or both chlorine atoms with fluorine can alter the electronic properties and potentially improve metabolic stability. Replacing the entire phenyl ring with other aromatic or heteroaromatic systems, such as thiophene (B33073) or pyridine, can lead to novel interactions with the target protein and potentially improve selectivity. nih.govresearchgate.net
For instance, in a series of pyrazole-based cannabinoid-1 receptor antagonists, the bioisosteric replacement of a 4-chlorophenyl group at the 5-position of the pyrazole with a 2-thienyl moiety led to a novel class of potent and selective antagonists. epo.orgnih.gov This demonstrates the power of bioisosteric replacement in generating new chemical entities with improved properties.
Application of Privileged Structure Concepts to the this compound Core
The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. epo.orgresearchgate.net The pyrazole ring is a classic example of a privileged structure, being a core component of drugs targeting a wide range of enzymes and receptors. epo.orgacs.orgresearchgate.net
The this compound core can be considered a specialized privileged structure, particularly for the kinase family. The 3-aminopyrazole moiety provides the essential hinge-binding interactions, while the 4-aryl group can be tailored to achieve selectivity for different kinases.
The application of the privileged structure concept involves using the this compound core as a starting point for the design of libraries of compounds to be screened against a panel of different kinases. This approach can lead to the rapid discovery of inhibitors for new and unexploited kinase targets.
For example, the 3-aminopyrazole scaffold has been used to develop inhibitors for a wide range of kinases, including CDKs, p38, and FGFR. nih.govnih.govnih.gov By starting with a known privileged scaffold, the probability of finding active compounds is significantly increased, accelerating the drug discovery process.
Future Directions and Emerging Research Avenues for 4 3,4 Dichlorophenyl 1h Pyrazol 3 Amine Research
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of 4-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine
The advent of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize the drug discovery and development process. nih.gov These technologies offer the potential to significantly accelerate the identification of lead compounds and optimize their pharmacological properties in a cost-effective and efficient manner. eurasianjournals.com For this compound, AI and ML can be leveraged in several key areas:
De Novo Design and Virtual Screening: AI-powered platforms can perform de novo screening of vast virtual libraries of compounds to identify novel derivatives of this compound with enhanced activity and selectivity. researchgate.net By learning from existing structure-activity relationship (SAR) data of pyrazole (B372694) compounds, these models can generate new molecular structures with a high probability of desired biological activity. researchgate.net High-throughput virtual screening (HTVS) can be employed to analyze large databases of pyrazole compounds, accelerating the discovery of potential anticancer agents and providing insights into the role of the pyrazole scaffold in enzyme inhibition. chemmethod.com
Predictive Modeling and Optimization: Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on datasets of pyrazole derivatives to predict their biological activity, toxicity, and pharmacokinetic properties. researchgate.netbenthamdirect.com This allows for the in silico optimization of the this compound structure to improve its drug-like properties. nih.gov For instance, neural network-based active learning methods can accelerate the local geometry optimization for multiple configurations simultaneously. researchgate.net
Target Identification and Validation: AI algorithms can analyze large biological datasets to identify and validate novel molecular targets for which this compound derivatives may have therapeutic potential. This can expand the scope of research beyond its currently known activities.
The integration of these computational approaches can significantly reduce the time and resources required for the preclinical development of this compound analogs.
| AI/ML Application | Potential Impact on this compound Research | Supporting Methodologies |
| Lead Compound Identification | Rapidly screen virtual libraries to find novel, potent derivatives. researchgate.net | De novo design, High-Throughput Virtual Screening (HTVS). researchgate.netchemmethod.com |
| Structural Optimization | Predict and enhance activity, selectivity, and ADME properties. nih.govnih.gov | 3D-QSAR, Molecular Docking, Molecular Dynamics Simulations. eurasianjournals.comnih.gov |
| New Target Discovery | Identify new biological targets and therapeutic indications. | Analysis of 'omics' data, literature mining. |
Exploration of Novel Therapeutic Applications and Target Indications for this compound Derivatives
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. nih.govnih.govbenthamscience.com While the initial focus of research on a particular compound might be narrow, exploring its potential against other diseases can unlock significant value. The unique structure of the pyrazole ring, with its two adjacent nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor, facilitating binding to various biological targets. nih.gov
Future research should systematically screen derivatives of this compound against a diverse panel of therapeutic targets. Given the known activities of other pyrazole-containing compounds, several areas warrant investigation:
Oncology: Pyrazole derivatives have shown significant promise as anticancer agents by targeting various protein kinases. nih.govnih.govmdpi.com Investigating the inhibitory activity of this compound derivatives against a panel of cancer-related kinases is a logical next step.
Inflammatory Diseases: Many pyrazole compounds exhibit potent anti-inflammatory properties. frontiersin.org Screening for activity against key inflammatory mediators, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, could reveal new therapeutic opportunities. frontiersin.org
Neurodegenerative Disorders: Certain pyrazoline derivatives have shown potential in the management of neurodegenerative diseases like Alzheimer's and Parkinson's by inhibiting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). nih.govacs.org
Infectious Diseases: The pyrazole nucleus is present in compounds with antibacterial, antifungal, and antiviral activities. benthamscience.commdpi.comnih.gov Screening against a range of microbial and viral targets could identify new anti-infective agents.
A comprehensive screening approach, potentially guided by in silico predictions, could unveil previously unexplored therapeutic avenues for this class of compounds.
| Therapeutic Area | Potential Molecular Targets | Rationale based on Pyrazole Derivatives |
| Oncology | Protein Kinases (e.g., EGFR, VEGFR, CDK) nih.govnih.gov | Widespread investigation of pyrazoles as kinase inhibitors. nih.govmdpi.comnih.gov |
| Inflammation | COX, LOX, p38 MAPK frontiersin.orgmdpi.com | Established anti-inflammatory effects of various pyrazoles. nih.govfrontiersin.org |
| Neurodegeneration | AChE, MAO, BACE1 nih.govacs.org | Pyrazolines have shown inhibitory activity against key enzymes in neurodegeneration. nih.govacs.org |
| Infectious Diseases | Bacterial and Fungal Enzymes, Viral Proteins mdpi.comnih.govijnrd.org | Broad-spectrum antimicrobial and antiviral activities reported for pyrazole compounds. benthamscience.commdpi.com |
Development of Advanced Drug Delivery Systems for this compound
The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body in sufficient concentrations. Many promising compounds, including some pyrazole derivatives, face challenges related to poor aqueous solubility, which can limit their bioavailability. nih.govresearchgate.net Advanced drug delivery systems offer a solution to overcome these limitations.
For this compound and its derivatives, the development of novel formulations could significantly enhance their therapeutic potential. Key areas of exploration include:
Nanoparticle-based Delivery: Encapsulating the compound in nanoparticles, such as solid-lipid nanoparticles (SLNs) or lipid-polymer hybrid nanoparticles (LPHNPs), can improve its solubility, stability, and bioavailability. nih.gov Nanoparticle formulations can also enable targeted delivery to specific tissues or cells, reducing off-target effects. The use of CaO nanoparticles has been explored as a catalyst in the synthesis of pyranopyrazole derivatives, showcasing the synergy between nanotechnology and pyrazole chemistry. researchgate.netpharmacognosyjournal.net
Prodrug Strategies: Designing prodrugs of this compound can improve its physicochemical properties. frontiersin.org A prodrug is an inactive derivative that is converted into the active drug in vivo, often at the target site.
Amorphous Solid Dispersions: Formulating the compound as an amorphous solid dispersion with a hydrophilic polymer can enhance its dissolution rate and oral absorption.
Research into these advanced drug delivery technologies will be crucial for translating the in vitro potency of this compound derivatives into effective therapeutic agents.
| Drug Delivery System | Advantages for this compound | Examples from Pyrazole Research |
| Nanoparticles (SLNs, LPHNPs) | Improved solubility, bioavailability, and targeted delivery. nih.gov | Formulation of a pyrazolo-pyridazine derivative into SLNs and LPHNPs showed enhanced cytotoxic activity. nih.gov |
| Prodrugs | Enhanced solubility, permeability, and targeted release. frontiersin.org | Prodrugs of a pyrazole analog with dual COX/LOX inhibition showed better anti-inflammatory effects. frontiersin.org |
| Amorphous Solid Dispersions | Increased dissolution rate and oral absorption. | General strategy for poorly soluble compounds. |
Challenges and Opportunities in Advancing Academic Research on this compound to Preclinical Development
The transition of a promising compound from academic research to preclinical and clinical development is a complex and challenging process. For this compound, several hurdles will need to be overcome, but these also present significant opportunities for focused research and collaboration.
Challenges:
Lead Optimization: While initial hits may show promising activity, extensive medicinal chemistry efforts are required to optimize potency, selectivity, and pharmacokinetic properties. nih.govrsc.org This often involves the synthesis and testing of a large number of analogs. mdpi.com
Pharmacokinetics and Toxicology: A thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity, is essential for preclinical development. The in vivo metabolic toxicity of pyrazoles is a known concern. nih.gov
Intellectual Property: Securing robust patent protection for the compound and its derivatives is crucial for attracting investment and enabling commercial development.
Funding and Resources: The financial and infrastructural resources required for preclinical development are substantial and often beyond the scope of academic labs.
Opportunities:
Collaborations: Partnerships between academic researchers, pharmaceutical companies, and contract research organizations (CROs) can provide the necessary expertise, resources, and funding to advance the project.
Focus on a Specific Indication: Concentrating research efforts on a single, well-defined disease indication with a high unmet medical need can increase the chances of success.
Biomarker Development: Identifying and validating biomarkers that can predict patient response to the drug can de-risk clinical trials and facilitate a personalized medicine approach.
Innovative Synthetic Routes: The development of efficient and scalable synthetic methods for this compound and its derivatives is a key enabling factor for further development. acs.org
Successfully navigating these challenges and capitalizing on these opportunities will be critical for realizing the therapeutic potential of this compound.
| Development Stage | Key Challenges | Potential Opportunities |
| Lead Optimization | Achieving optimal potency, selectivity, and ADME profile. nih.govrsc.org | Structure-based drug design, AI/ML-guided optimization. eurasianjournals.comnih.gov |
| Preclinical Studies | Assessing in vivo efficacy, safety, and toxicology. nih.gov | Collaboration with CROs, focus on a specific disease model. |
| Intellectual Property | Securing broad and defensible patent claims. | Novel compositions of matter, new medical uses. |
| Funding & Commercialization | Attracting investment and industry partners. | Strong preclinical data package, clear development plan. |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 4-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine, and what are their key reaction conditions?
- Methodological Answer : Synthesis often involves multi-step condensation reactions. For example, a copper(I)-catalyzed coupling () uses cesium carbonate as a base in dimethyl sulfoxide at 35°C, followed by extraction with dichloromethyl and purification via chromatography. Yield optimization (17–20%) depends on stoichiometric control and reaction time. Alternative routes include modifications of 1,5-diarylpyrazole templates ( ), starting from substituted alcohols or amines. Key conditions include inert atmospheres, temperature control, and rigorous purification to isolate intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how are they applied?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm molecular structure (e.g., δ values for aromatic protons in ). X-ray crystallography, refined via SHELX software ( ), resolves crystal packing and hydrogen bonding. For example, triclinic systems (space group P1) with parameters like a = 8.5–10.5 Å and angles α = 79.9–109.2° are common. Data collection employs diffractometers (e.g., Bruker SMART APEXII) with multi-scan absorption corrections .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence the compound’s pharmacological activity and target selectivity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., bromo or fluoro derivatives in ) and testing against biological targets. For example, 3,4-dichlorophenyl groups enhance binding to kinase domains ( ), while pyridinyl substitutions modulate solubility. Pharmacological assays (e.g., enzyme inhibition, cell viability) under standardized conditions (pH, temperature) quantify activity. Computational docking (e.g., molecular dynamics simulations) complements experimental data to rationalize selectivity .
Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed during refinement?
- Methodological Answer : Challenges include twinning, weak diffraction, and disorder in crystal lattices. SHELXL refinement ( ) employs restraints for bond lengths/angles and isotropic displacement parameters. For high-resolution data, iterative cycles of least-squares minimization and R-factor analysis (e.g., R = 0.07 in ) improve model accuracy. Hydrogen bonding networks ( ) are validated via graph-set analysis to ensure plausible intermolecular interactions .
Q. How can hydrogen bonding patterns and crystal packing inform the compound’s stability and formulation for in vivo studies?
- Methodological Answer : Hydrogen bonds (e.g., N–H···N/O interactions in ) stabilize crystal lattices, reducing hygroscopicity. Solubility is assessed via dissolution studies in buffers (pH 1–7.4) and correlated with crystal packing density. For formulation, co-crystallization with excipients (e.g., PEG) or salt formation (e.g., hydrochloride in ) improves bioavailability. Thermal analysis (DSC/TGA) quantifies stability under storage conditions .
Q. What strategies resolve contradictions in pharmacological data, such as divergent IC50 values across studies?
- Methodological Answer : Discrepancies arise from assay variability (e.g., cell lines, endpoint measurements). Harmonization includes using reference standards (e.g., for purity >95%) and validating protocols via inter-laboratory studies. Dose-response curves are analyzed with nonlinear regression (e.g., Hill equation) to calculate EC50/IC50. Meta-analyses of structural analogs ( ) identify trends in bioactivity, while orthogonal assays (e.g., SPR vs. fluorescence polarization) confirm target engagement .
Methodological Notes
- Crystallography : SHELX software ( ) remains critical for small-molecule refinement, with emphasis on high-resolution data for accurate hydrogen placement.
- Synthesis : Copper-catalyzed methods () offer scalability but require optimization to mitigate low yields.
- Biological Testing : Standardized protocols reduce variability; cross-validation with structural data ensures mechanistic clarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
